molecular formula C10H11ClN2O B6256627 3-amino-3,4-dihydro-2H-1-benzopyran-6-carbonitrile hydrochloride CAS No. 2742661-29-4

3-amino-3,4-dihydro-2H-1-benzopyran-6-carbonitrile hydrochloride

Cat. No.: B6256627
CAS No.: 2742661-29-4
M. Wt: 210.7
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Description

3-amino-3,4-dihydro-2H-1-benzopyran-6-carbonitrile hydrochloride is a heterocyclic compound that has garnered significant interest due to its potential pharmacological properties. This compound belongs to the class of 2-amino-4H-pyran-3-carbonitrile derivatives, which are known for their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3,4-dihydro-2H-1-benzopyran-6-carbonitrile hydrochloride typically involves a multicomponent reaction. One common method includes the condensation of aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst. For example, the reaction can be carried out in ethanol with calcium carbonate as a catalyst . The reaction conditions usually involve refluxing the mixture for a short period to achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-amino-3,4-dihydro-2H-1-benzopyran-6-carbonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens or alkyl halides in the presence of a base can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines.

Scientific Research Applications

3-amino-3,4-dihydro-2H-1-benzopyran-6-carbonitrile hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-3,4-dihydro-2H-1-benzopyran-6-carbonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • (4S)-4-amino-3,4-dihydro-2H-1-benzopyran-6-carbonitrile hydrochloride
  • (3S)-3-amino-3,4-dihydro-2H-1-benzopyran-6-carbonitrile

Uniqueness

3-amino-3,4-dihydro-2H-1-benzopyran-6-carbonitrile hydrochloride is unique due to its specific substitution pattern and the presence of both amino and nitrile functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

2742661-29-4

Molecular Formula

C10H11ClN2O

Molecular Weight

210.7

Purity

95

Origin of Product

United States

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